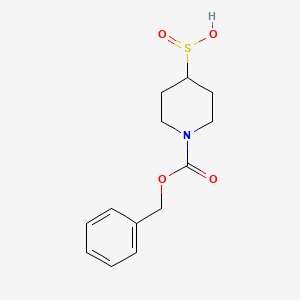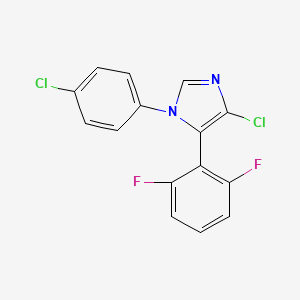
12-Methyltridec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyltridec-1-ene is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a double bond between carbon atoms. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties, which include a methyl group attached to the 12th carbon of a tridec-1-ene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltridec-1-ene typically involves the alkylation of tridec-1-ene with a methylating agent. One common method is the use of Grignard reagents, where a methyl Grignard reagent reacts with tridec-1-ene under controlled conditions to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as the use of transition metal catalysts to facilitate the alkylation reaction. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Methyltridec-1-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkenes
Scientific Research Applications
12-Methyltridec-1-ene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Methyltridec-1-ene involves its interaction with various molecular targets, such as enzymes and receptors. The double bond in the molecule allows it to participate in addition reactions, which can modify its structure and activity. These interactions can influence biological pathways and processes, making it a compound of interest in both basic and applied research .
Comparison with Similar Compounds
1-Tridecene: Another alkene with a similar structure but without the methyl group at the 12th position.
2-Methyl-1-tridecene: A closely related compound with the methyl group at the 2nd position instead of the 12th.
Uniqueness: 12-Methyltridec-1-ene’s unique structural feature is the methyl group at the 12th position, which can influence its reactivity and interactions compared to other similar alkenes.
Properties
Molecular Formula |
C14H28 |
|---|---|
Molecular Weight |
196.37 g/mol |
IUPAC Name |
12-methyltridec-1-ene |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,14H,1,5-13H2,2-3H3 |
InChI Key |
CGTFBJFGUMYIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
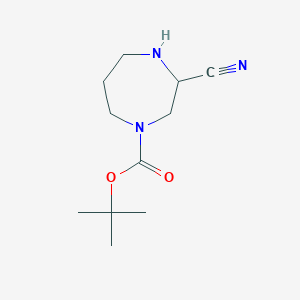

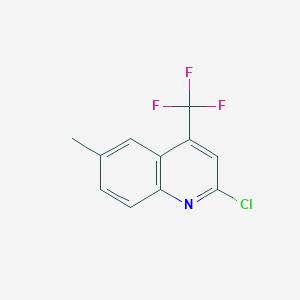

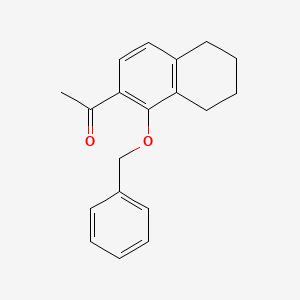
![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
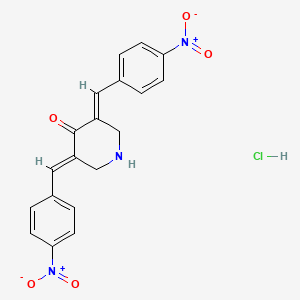
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
